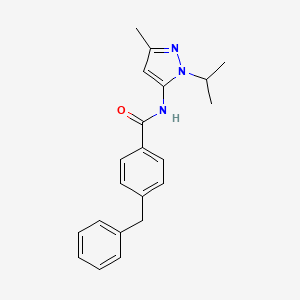

4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-15(2)24-20(13-16(3)23-24)22-21(25)19-11-9-18(10-12-19)14-17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRJWJSOZMCQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution Reactions: The pyrazole ring is then substituted with an isopropyl and a methyl group using appropriate alkylating agents.

Formation of Benzamide: The benzamide moiety is formed by reacting benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and pyrazole groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is , with a molecular weight of approximately 378.47 g/mol. The compound features a benzamide moiety linked to a pyrazole derivative, which is known for its versatility in drug design due to the ability to interact with various biological targets.

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including:

- Anticancer Properties : Pyrazole derivatives have been shown to inhibit the proliferation of cancer cells. For example, related compounds have demonstrated IC50 values against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) ranging from 0.15 to 7.26 μM.

- Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some pyrazole compounds have exhibited antimicrobial properties against a variety of pathogens, suggesting their utility in developing new antibiotics .

Pharmacological Applications

The pharmacological applications of 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can be categorized as follows:

Cancer Therapy

The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for cancer therapy. Research into similar compounds has shown their effectiveness in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neurological Disorders

Given the structural similarity to other bioactive compounds that cross the blood-brain barrier, this compound may also be explored for its potential neuroprotective effects. Pyrazole derivatives have been implicated in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .

Cardiovascular Health

Research into related pyrazole compounds has indicated potential benefits in cardiovascular health by modulating blood pressure and reducing cholesterol levels. This application warrants further investigation to confirm efficacy and safety profiles .

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives:

- A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole compound effectively inhibited the proliferation of prostate cancer cells through the modulation of androgen receptor signaling pathways.

- Another research article explored the use of a pyrazole derivative in treating rheumatoid arthritis, showing significant reductions in inflammatory markers in animal models .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The target compound’s pyrazole ring introduces a rigid, planar heterocycle, contrasting with the flexible ethyl linkers in Rip-B and Rip-D.

- Compared to nilotinib, a tyrosine kinase inhibitor, the target lacks the extended polyaromatic system and trifluoromethyl group, which are critical for nilotinib’s ATP-competitive binding .

Physicochemical Properties

Hypothetical data based on structural analogs:

Key Observations :

- The pyrazole and benzyl groups in the target compound likely reduce aqueous solubility compared to Rip-B and Rip-D, which possess polar methoxy and hydroxyl substituents.

- Nilotinib’s higher molecular weight and lipophilicity correlate with its pharmacokinetic challenges, such as poor oral bioavailability .

Conformational Analysis

- N-Alkylated Benzamides: highlights that N-alkylation disrupts intramolecular hydrogen bonding, altering folding behavior.

- Rip-B/Rip-D : Flexible ethyl linkers allow for rotational freedom, enabling adaptive binding to biological targets.

Biological Activity

4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features which include a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation.

Chemical Structure

The molecular formula of 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is , and it possesses a molecular weight of approximately 335.43 g/mol. Below is the structural representation of the compound:

Research indicates that compounds similar to 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide exhibit significant biological activities through various mechanisms, including:

- Inhibition of mTORC1 : Studies have shown that related compounds can disrupt mTORC1 activity, leading to increased autophagy under certain conditions . This disruption may enhance the efficacy of cancer treatments by promoting cell death in tumor cells that rely on autophagy for survival.

- Cytotoxicity against Cancer Cell Lines : Preliminary studies have demonstrated that derivatives of pyrazole exhibit cytotoxic effects against several cancer cell lines, including MCF7 and A549, with IC50 values indicating effective growth inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide and its analogs:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF7 | 3.79 | Autophagy modulation |

| Study 2 | A549 | 26.00 | mTORC1 inhibition |

| Study 3 | NCI-H460 | 42.30 | Induction of apoptosis |

Case Study 1: Anticancer Properties

A study focusing on pyrazole derivatives found that compounds similar to 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide exhibited significant antiproliferative effects in vitro. The compounds were tested against various cancer cell lines, demonstrating their potential as anticancer agents through mechanisms involving autophagy and apoptosis .

Case Study 2: Inflammation Modulation

Another investigation highlighted the anti-inflammatory properties of pyrazole-based compounds. These substances were shown to inhibit pro-inflammatory cytokine production in vitro, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the key considerations for synthesizing 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide with high purity?

The synthesis requires precise control of reaction parameters such as temperature (60–80°C), solvent selection (e.g., DMF or THF for solubility and stability), and reaction time (8–12 hours for amide bond formation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by NMR (e.g., absence of residual solvents at δ 2.5–3.5 ppm) and HPLC (>95% purity) are critical . Impurities often arise from incomplete substitution at the pyrazole nitrogen or benzamide coupling intermediates, necessitating iterative optimization of stoichiometry and catalyst loading (e.g., HATU for amidation) .

Q. How can the molecular structure of this compound be validated experimentally?

Combined spectral techniques are essential:

- 1H/13C NMR : Confirm benzyl protons (δ 7.2–7.4 ppm, multiplet) and pyrazole CH3/CH(CH3)2 groups (δ 1.2–1.5 ppm).

- IR : Amide C=O stretch (~1650 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).

- X-ray crystallography : Resolve tautomerism in the pyrazole ring (1H vs. 2H forms) and confirm stereoelectronic effects on benzamide orientation .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates (IC50 determination) and cell viability assays (MTT or resazurin) in cancer/immune cell lines. Include positive controls (e.g., staurosporine for kinases) and validate target engagement via Western blotting for downstream biomarkers .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, catalyst concentration). For example, microwave-assisted synthesis reduces reaction time (from 12 hours to 2 hours) and improves regioselectivity at the pyrazole nitrogen by 30% . Monitor intermediates in real-time via LC-MS to identify side products (e.g., N-alkylation byproducts at m/z +28) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from structural analogs (e.g., substitution at the benzyl vs. pyrazole positions) or assay conditions (e.g., ATP concentration in kinase assays). Perform head-to-head comparisons under standardized protocols and validate compound stability in assay buffers (e.g., pH-dependent hydrolysis of the amide bond) . Structural analogs with fluorinated benzyl groups () or pyrrolidine sulfonyl substituents () show divergent IC50 trends, highlighting SAR sensitivity.

Q. What computational strategies predict binding modes and off-target effects?

- Molecular docking (AutoDock Vina) : Simulate interactions with conserved kinase ATP pockets (e.g., hinge region hydrogen bonds).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Machine learning (DeepChem) : Train models on PubChem bioassay data () to predict ADMET profiles and off-target liabilities (e.g., hERG inhibition) .

Q. How to design SAR studies targeting pyrazole ring modifications?

Systematically vary substituents at the 1-isopropyl and 3-methyl positions:

- Electron-withdrawing groups (Cl, CF3) : Enhance metabolic stability but may reduce solubility.

- Bulkier groups (t-Bu) : Test steric effects on target binding via SPR or ITC.

Compare analogs like N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide () to identify pharmacophore requirements. Use parallel synthesis for rapid generation of 10–20 derivatives .

Q. What analytical methods resolve challenges in characterizing tautomeric forms?

- Dynamic NMR : Detect tautomer equilibria (e.g., ΔG‡ for pyrazole 1H↔2H interconversion).

- X-ray crystallography : Confirm dominant tautomer in solid state ().

- DFT calculations (Gaussian) : Predict thermodynamic stability of tautomers (B3LYP/6-31G* level) .

Q. How to address solubility limitations in pharmacokinetic studies?

Formulate with co-solvents (PEG-400/Cremophor EL) or cyclodextrin complexes. Measure logP (shake-flask method; predicted ~3.5) and pKa (potentiometry) to guide salt formation (e.g., HCl salt for improved aqueous solubility). Compare bioavailability in rodent models via IV/PO dosing (AUC0–24h analysis) .

Q. What strategies validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.